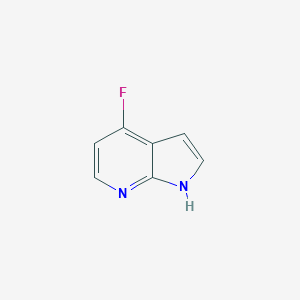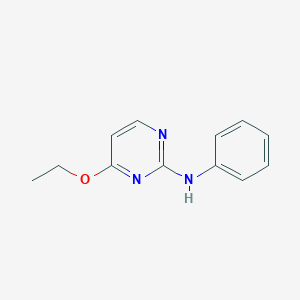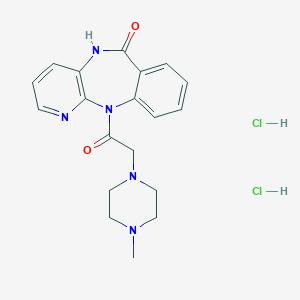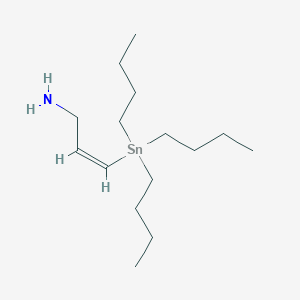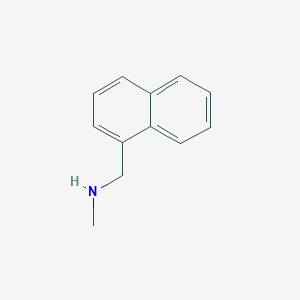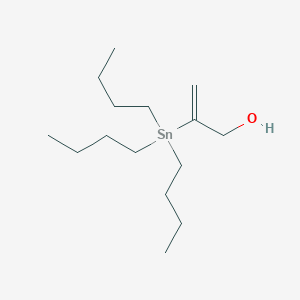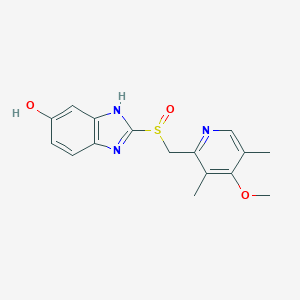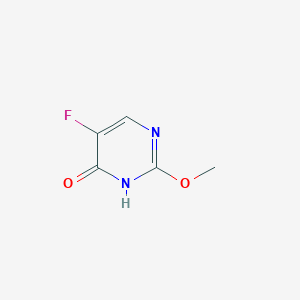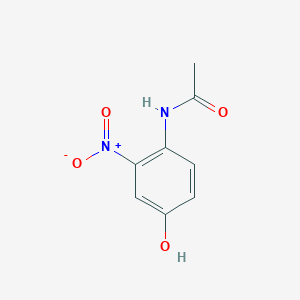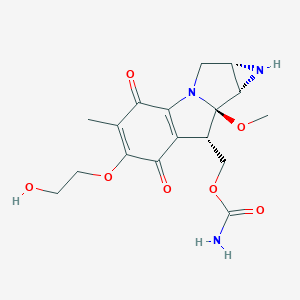
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride, also known as J-113397, is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of opioids and is known to act as a selective antagonist of the kappa opioid receptor. In recent years, J-113397 has gained attention for its potential use in the treatment of various diseases and disorders.
Mecanismo De Acción
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking the kappa opioid receptor, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has also been shown to have anxiolytic effects, which may be mediated by its interaction with the kappa opioid receptor.
Efectos Bioquímicos Y Fisiológicos
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity and increase pain threshold in various pain models. Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has also been shown to reduce depressive-like behavior in animal models of depression. In addition, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride's interaction with the kappa opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has several advantages for lab experiments, including its high selectivity for the kappa opioid receptor and its well-characterized mechanism of action. However, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has some limitations, including its poor solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride.
Direcciones Futuras
There are several future directions for research on Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride. One area of research is the development of more potent and selective kappa opioid receptor antagonists. Another area of research is the investigation of Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride's potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. In addition, further studies are needed to investigate the potential toxicity of Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride and to identify any potential side effects. Overall, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has great potential for therapeutic use and further research is needed to fully explore its potential.
Métodos De Síntesis
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride can be synthesized through a multistep process that involves the reaction of cyclohexaneacetic acid with 2-hydroxy-alpha-phenylpropiophenone to form an intermediate product. This intermediate is then reacted with 1-methyl-4-piperidylmethyl chloride to form the final product, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride hydrochloride. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been extensively studied for its potential therapeutic effects in various diseases and disorders. It has been shown to have analgesic, antidepressant, and antipsychotic effects in preclinical studies. Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. In addition, Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
101564-14-1 |
|---|---|
Nombre del producto |
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride |
Fórmula molecular |
C21H32ClNO3 |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl)methyl 2-(2-hydroxycyclohexyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C21H31NO3.ClH/c1-22-13-11-16(12-14-22)15-25-21(24)20(17-7-3-2-4-8-17)18-9-5-6-10-19(18)23;/h2-4,7-8,16,18-20,23H,5-6,9-15H2,1H3;1H |
Clave InChI |
VFQAJZBEPWEZRN-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |
SMILES canónico |
CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |
Sinónimos |
(1-Methyl-3-piperidyl)methyl-(1-hydroxycyclohexyl)phenylacetate hydroc hloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
